molecular formula C26H31N3O4S B6518976 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 942852-57-5

2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B6518976
CAS No.: 942852-57-5
M. Wt: 481.6 g/mol
InChI Key: LNFLWBDHLNLAHU-UHFFFAOYSA-N
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Description

The compound 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one is a structurally complex molecule featuring a pyrazole core substituted with a tetrahydroisoquinoline sulfonyl group and a tert-butylphenoxy ethanone moiety. Its design incorporates elements aimed at enhancing physicochemical stability and bioactivity, such as the bulky tert-butyl group (improving lipophilicity) and the sulfonyl group (contributing to hydrogen-bonding interactions).

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-25(34(31,32)28-15-14-20-8-6-7-9-21(20)16-28)19(2)29(27-18)24(30)17-33-23-12-10-22(11-13-23)26(3,4)5/h6-13H,14-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFLWBDHLNLAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one , identified by its CAS number 942852-57-5 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a tert-butyl group, a phenoxy moiety, and a pyrazole ring linked to a tetrahydroisoquinoline sulfonyl group. This combination suggests a diverse range of biological activities, particularly in targeting various diseases.

PropertyValue
Molecular FormulaC26H31N3O4S
Molecular Weight481.6 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Research indicates that the compound may act as an inhibitor of certain enzymes relevant to metabolic disorders and neurodegenerative diseases. For instance, derivatives similar to this compound have been shown to inhibit 11-hydroxysteroid dehydrogenase type 1 , which is linked to therapeutic effects in conditions such as type 2 diabetes and obesity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : HCT116, HT-29 (colorectal cancer)
  • Method : Sulforhodamine B assay for IC50 determination.
  • Results : Significant inhibition of cell growth was observed with associated apoptotic activity confirmed through Annexin V-FITC/PI staining .

Neuroprotective Effects

Compounds with similar structures have also been investigated for their neuroprotective properties. The presence of the tetrahydroisoquinoline moiety suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Study 1: Anticancer Efficacy

In a xenograft mouse model, treatment with related compounds resulted in reduced tumor growth and increased apoptosis markers. The study concluded that these compounds could be promising candidates for further development in cancer therapy .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar derivatives in models of Parkinson's Disease. The compounds were shown to enhance neuronal survival and reduce inflammation markers in vitro, indicating their potential utility in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Features

Feature Target Compound Triazole Analog ()
Core Heterocycle 1H-pyrazole 4H-1,2,4-triazole
Sulfonyl Group 1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl Phenylsulfonyl
Aromatic Substituent 4-tert-butylphenoxy 2,4-Difluorophenyl
Synthetic Method Sodium ethoxide-mediated coupling with α-halogenated ketones (inferred) Sodium ethoxide-mediated coupling with α-halogenated ketones
Physicochemical and Spectroscopic Properties

highlights the utility of NMR spectroscopy in comparing structurally related compounds. For instance, chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) between compounds 1, 7, and Rapa (a reference molecule) indicate localized environmental changes due to substituent variations. Similarly, the tert-butylphenoxy group in the target compound would likely cause distinct chemical shift patterns compared to phenyl or fluorophenyl groups in analogs, particularly in aromatic proton regions .

Table 2: Hypothetical NMR Chemical Shift Comparison (ppm)

Proton Region Target Compound (Predicted) Triazole Analog () Rapa ()
Aromatic (tert-butylphenoxy) 6.8–7.2 (multiplet) 7.3–7.6 (multiplet) N/A
Sulfonyl Adjacent Protons 3.1–3.5 (multiplet) 3.0–3.4 (multiplet) 2.9–3.3
Pyrazole/Triazole Protons 6.5–6.7 (singlet) 8.1–8.3 (singlet) N/A
Functional Implications
  • Bioactivity: The tetrahydroisoquinoline sulfonyl group may enhance binding to targets requiring planar aromatic interactions (e.g., enzyme active sites) compared to simpler phenylsulfonyl groups. Conversely, the triazole analog’s fluorophenyl group could improve metabolic stability via reduced oxidative metabolism .
  • This trade-off must be optimized for pharmacokinetic efficacy.
  • Lumping Strategy Relevance : suggests compounds with similar structures (e.g., pyrazole vs. triazole cores) may undergo analogous degradation pathways. However, substituent-specific differences (e.g., tert-butyl vs. fluorine) necessitate empirical validation .

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